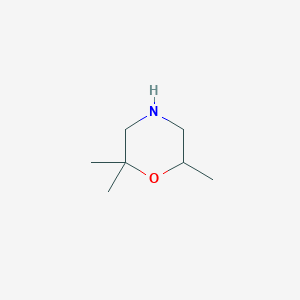![molecular formula C15H19NO2 B2955600 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-52-1](/img/structure/B2955600.png)
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as BDPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDPA belongs to the class of non-proteinogenic amino acids and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Mécanisme D'action
The exact mechanism of action of 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is not fully understood. However, it is believed that this compound acts as a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are involved in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission. This compound may also have other mechanisms of action, such as modulating the activity of ion channels and influencing intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain and to enhance the activity of GABA receptors. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its pharmacological properties are well characterized. This compound can be used in various in vitro and in vivo models to study its pharmacological effects. However, this compound also has some limitations. It is a relatively large and complex molecule, which may limit its bioavailability and penetration into the brain. This compound may also have off-target effects, which need to be carefully studied.
Orientations Futures
There are several future directions for the study of 2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of research is the development of this compound derivatives that have improved pharmacological properties. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. The potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, anxiety, depression, and cancer, need to be further explored. The mechanisms of action of this compound need to be fully elucidated to understand its pharmacological effects. Finally, the safety and toxicity of this compound need to be carefully studied before it can be used in humans.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in various fields of medicine. The synthesis of this compound is a challenging process that requires expertise in organic chemistry. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is believed to involve modulation of GABA receptors. This compound has various biochemical and physiological effects, including neuroprotection, improvement of cognitive function, and anti-cancer properties. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the bicyclic structure of this compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of anxiety and depression. In addition, this compound has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9-3-4-11(10(2)5-9)14-6-15(7-14,8-14)12(16)13(17)18/h3-5,12H,6-8,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMFWVDBSBDGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)









![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)


